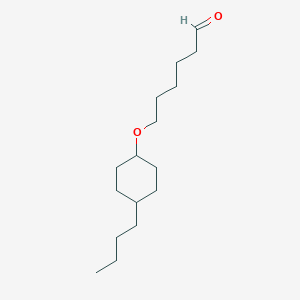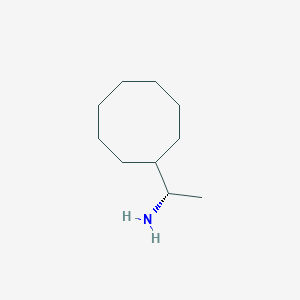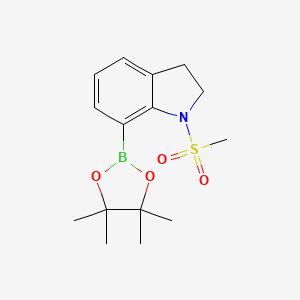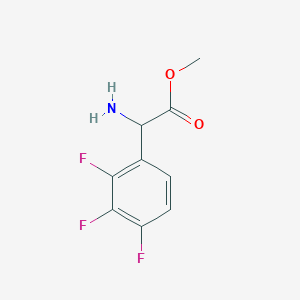
6-(4-Butylcyclohexyloxy)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Butylcyclohexyloxy)hexanal is an organic compound with the molecular formula C16H30O2 It is a derivative of hexanal, featuring a butylcyclohexyloxy group attached to the sixth carbon of the hexanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Butylcyclohexyloxy)hexanal typically involves the reaction of hexanal with 4-butylcyclohexanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The process may involve:
Esterification: Hexanal reacts with 4-butylcyclohexanol in the presence of an acid catalyst.
Etherification: The intermediate product undergoes etherification to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Butylcyclohexyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The butylcyclohexyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 6-(4-Butylcyclohexyloxy)hexanoic acid.
Reduction: 6-(4-Butylcyclohexyloxy)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Butylcyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(4-Butylcyclohexyloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butylcyclohexyloxy group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Hexanal: A simpler aldehyde without the butylcyclohexyloxy group.
4-Butylcyclohexanol: The alcohol precursor used in the synthesis of 6-(4-Butylcyclohexyloxy)hexanal.
6-(4-Butylcyclohexyloxy)hexanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a bulky butylcyclohexyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H30O2 |
|---|---|
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
6-(4-butylcyclohexyl)oxyhexanal |
InChI |
InChI=1S/C16H30O2/c1-2-3-8-15-9-11-16(12-10-15)18-14-7-5-4-6-13-17/h13,15-16H,2-12,14H2,1H3 |
Clave InChI |
MLBCZGWTGOWABR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)OCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)


![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)


![2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13029220.png)




![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)
